molecular formula C20H21NO4S B2424282 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide CAS No. 863008-37-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide

Cat. No.: B2424282
CAS No.: 863008-37-1
M. Wt: 371.45
InChI Key: RTURKPRRGBMLAC-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide is a synthetic organic compound characterized by its unique structural features, including a dioxido-dihydrothiophene ring, a phenoxy group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups.

    Attachment of the Phenoxy Group: A nucleophilic substitution reaction is employed to attach the phenoxy group to the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the p-tolyl group is introduced to form the propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido groups, potentially altering the compound’s reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide exerts its effects involves interactions with specific molecular targets. The dioxido-dihydrothiophene ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenoxy and p-tolyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-(p-tolyl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the phenoxy group differentiates it from other similar compounds, potentially offering distinct biological and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-8-10-17(11-9-15)21(18-12-13-26(23,24)14-18)20(22)16(2)25-19-6-4-3-5-7-19/h3-13,16,18H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTURKPRRGBMLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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